

# Spectral Data Analysis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-Bromo-1-(bromomethyl)-4-nitrobenzene

**Cat. No.:** B1283033

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-bromo-1-(bromomethyl)-4-nitrobenzene** (CAS No: 940-05-6). Due to the limited availability of experimentally derived spectra in public domains, this guide presents a combination of reported experimental data and computationally predicted spectral information to serve as a valuable resource for researchers in identification, characterization, and quality control.

## Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for **2-bromo-1-(bromomethyl)-4-nitrobenzene**. This data is essential for the structural elucidation and confirmation of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR Spectrum (Experimental Data)

The experimental  $^1\text{H}$  NMR spectral data for **2-bromo-1-(bromomethyl)-4-nitrobenzene** in  $\text{CDCl}_3$  has been reported and is summarized in the table below.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.46	d	2.2	1H	H-3
8.17	dd	8.4, 2.2	1H	H-5
7.65	d	8.4	1H	H-6
4.62	s	-	2H	$-\text{CH}_2\text{Br}$

#### $^{13}\text{C}$ NMR Spectrum (Predicted Data)

As experimental  $^{13}\text{C}$  NMR data is not readily available, a predicted spectrum has been generated based on computational models. The predicted chemical shifts are presented below.

Chemical Shift ( $\delta$ ) ppm	Assignment
148.5	C-4
140.1	C-1
134.0	C-5
128.8	C-6
124.2	C-3
122.9	C-2
29.8	$-\text{CH}_2\text{Br}$

#### Infrared (IR) Spectroscopy (Predicted Data)

While PubChem indicates the availability of a vapor phase IR spectrum, specific absorption data is not provided.[\[2\]](#) Therefore, a predicted IR spectrum is summarized below, highlighting

the characteristic vibrational frequencies for the functional groups present in **2-bromo-1-(bromomethyl)-4-nitrobenzene**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
1525 - 1515	Strong	Asymmetric NO <sub>2</sub> stretch
1350 - 1340	Strong	Symmetric NO <sub>2</sub> stretch
1220 - 1210	Strong	C-N stretch
1050 - 1030	Medium	C-Br stretch (Aromatic)
680 - 660	Medium	C-Br stretch (Aliphatic)

## Mass Spectrometry (MS) (Predicted Data)

PubChem mentions a GC-MS spectrum for this compound, however, the detailed fragmentation pattern is not accessible.[\[2\]](#) A predicted mass spectrum is outlined below to aid in the identification of the molecular ion and potential fragmentation patterns. The molecular weight of **2-bromo-1-(bromomethyl)-4-nitrobenzene** is 294.93 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
295/297/299	~50:100:50	[M] <sup>+</sup> (Molecular ion with bromine isotopes)
216/218	High	[M - Br] <sup>+</sup>
200/202	High	[M - CH <sub>2</sub> Br] <sup>+</sup>
170	Medium	[M - Br - NO <sub>2</sub> ] <sup>+</sup>
120	Medium	[C <sub>7</sub> H <sub>5</sub> Br] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following sections provide detailed, generalized methodologies for the acquisition of the spectral data presented above.

### Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

A reported synthesis involves the bromination of 2-bromo-4-nitrotoluene.[\[1\]](#)

Materials:

- 2-bromo-4-nitrotoluene
- N-Bromosuccinimide (NBS)
- 2,2'-Azobis(isobutyronitrile) (AIBN)
- Carbon tetrachloride ( $\text{CCl}_4$ )
- Chloroform
- Hexane
- Ethyl acetate
- Silica gel

Procedure:

- A mixture of 2-bromo-4-nitrotoluene (1.0 eq) and N-bromosuccinimide (1.02 eq) is dissolved in carbon tetrachloride.
- A catalytic amount of AIBN is added as a radical initiator.
- The reaction mixture is heated to 70°C and stirred for several hours. Additional portions of AIBN may be added to ensure the completion of the reaction.
- After the reaction is complete, the mixture is cooled and diluted with chloroform.

- The mixture is filtered to remove the succinimide byproduct.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield **2-bromo-1-(bromomethyl)-4-nitrobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of the purified **2-bromo-1-(bromomethyl)-4-nitrobenzene** in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

### Instrumentation and Acquisition:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

### Sample Preparation (Thin Film Method):

- Dissolve a small amount of **2-bromo-1-(bromomethyl)-4-nitrobenzene** in a volatile solvent such as chloroform or dichloromethane.
- Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of the clean, empty spectrometer should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation:

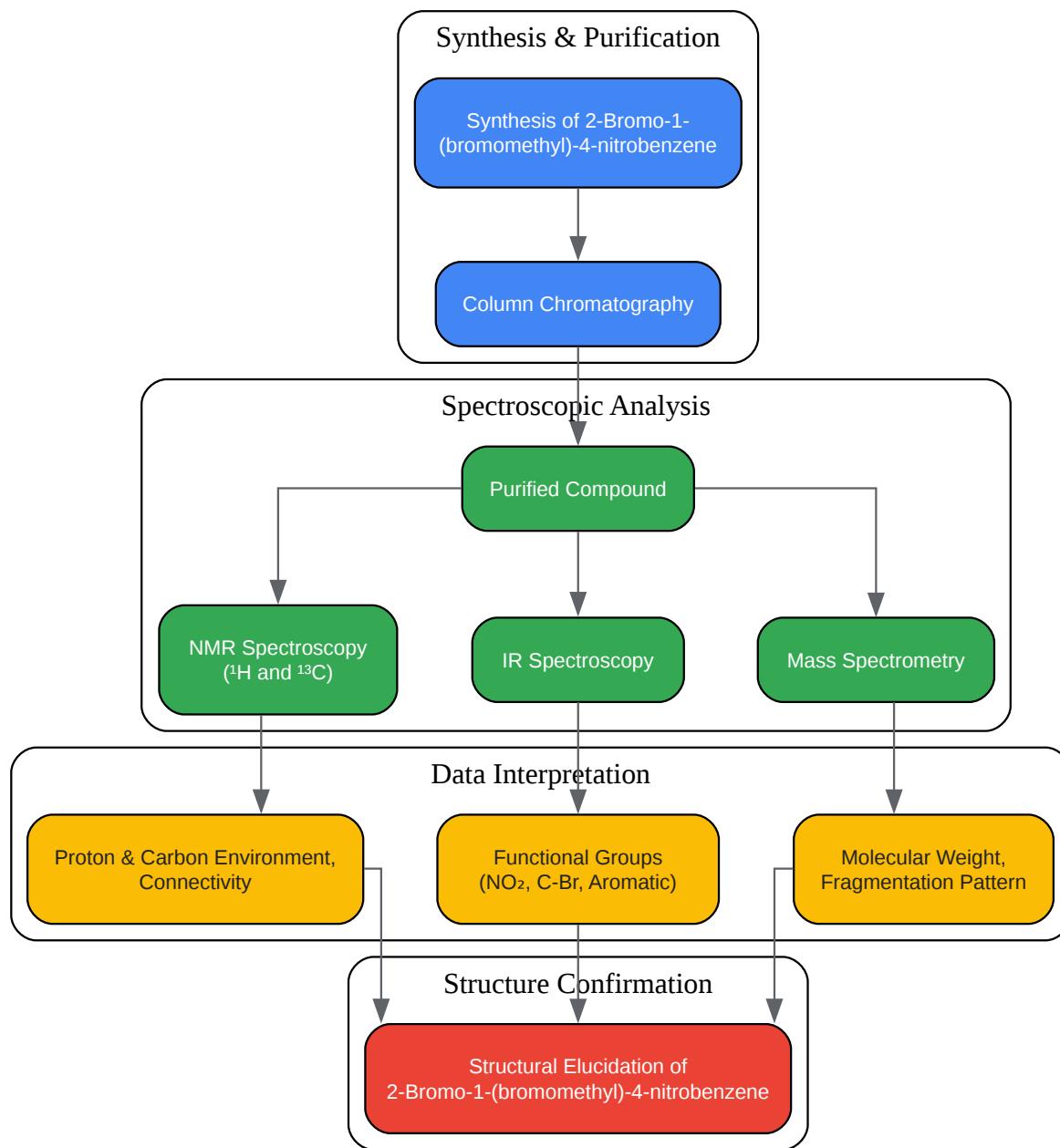
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution as necessary to avoid detector saturation.

Instrumentation and Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.
- The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged fragments.
- The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

## Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis and structure confirmation of **2-bromo-1-(bromomethyl)-4-nitrobenzene**.



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Caption: A logical workflow for the synthesis, purification, and spectral analysis of **2-bromo-1-(bromomethyl)-4-nitrobenzene**.

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## References

- 1. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-1-(bromomethyl)-4-nitrobenzene | C7H5Br2NO2 | CID 14644718 - PubChem [pubchem.ncbi.nlm.nih.gov]
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